SERP H Lacks the 37-Residue Serine Homopolymer Present in SERP/SERA5
SERP H is explicitly distinguished from the canonical SERP/SERA antigen by the absence of a polyserine tract. The SERP I gene encodes 37 consecutive serine residues within exon 2, constituting a dominant structural and immunological feature [1]. In contrast, the deduced amino acid sequence of SERP H, while highly homologous to SERP, does not contain this serine stretch [2]. This means that polyclonal or monoclonal antibodies raised against the serine-repeat region of SERP/SERA5 will not cross-react with SERP H, and vice versa—a critical consideration when selecting antigens for serological assays or vaccine formulation.
| Evidence Dimension | Presence of polyserine homopolymer tract |
|---|---|
| Target Compound Data | 0 consecutive serine residues (serine stretch absent) |
| Comparator Or Baseline | SERP/SERA (SERA5): 37 consecutive serine residues encoded in exon 2 |
| Quantified Difference | Absolute qualitative difference: presence vs. complete absence of the serine homopolymer |
| Conditions | Gene sequence analysis; deduced amino acid sequences from cloned genomic DNA of P. falciparum |
Why This Matters
Antibodies targeting the serine-repeat region of SERA5 will fail to detect SERP H, making antigen identity specification essential for assay design and procurement.
- [1] Knapp B, Hundt E, Nau U, Küpper HA. Molecular cloning, genomic structure and localization in a blood stage antigen of Plasmodium falciparum characterized by a serine stretch. Mol Biochem Parasitol. 1989 Jan 1;32(1):73-83. doi:10.1016/0166-6851(89)90131-X. PMID: 2492080. View Source
- [2] Knapp B, Nau U, Hundt E, Küpper HA. A new blood stage antigen of Plasmodium falciparum highly homologous to the serine-stretch protein SERP. Mol Biochem Parasitol. 1991 Jan;44(1):1-13. doi:10.1016/0166-6851(91)90215-R. PMID: 1840623. View Source
